
N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to both the nitrogen atom and the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxycyclohexanone, methylamine, and methoxyacetyl chloride.
Formation of Intermediate: The 4-methoxycyclohexanone undergoes a reaction with methylamine to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with methoxyacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-ETHYL-ACETAMIDE: Similar structure with an ethyl group instead of a methyl group.
N-METHOXY-2-(4-METHOXY-PHENYL)-N-METHYL-ACETAMIDE: Similar structure with a phenyl ring instead of a cyclohexyl ring.
Uniqueness: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is unique due to the presence of both methoxy and cyclohexyl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide |
InChI |
InChI=1S/C11H21NO3/c1-12(15-3)11(13)8-9-4-6-10(14-2)7-5-9/h9-10H,4-8H2,1-3H3 |
InChI Key |
ZRDODMKARZJHQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1CCC(CC1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
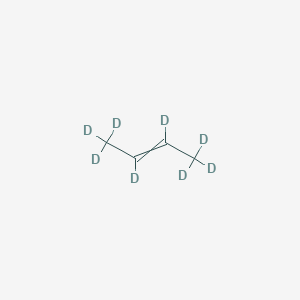
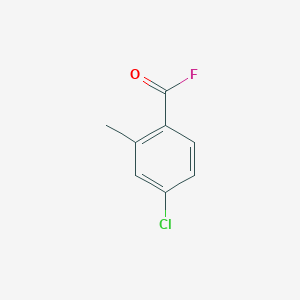
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
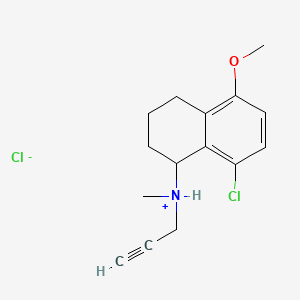

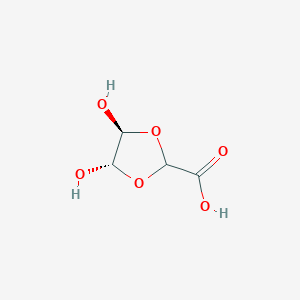
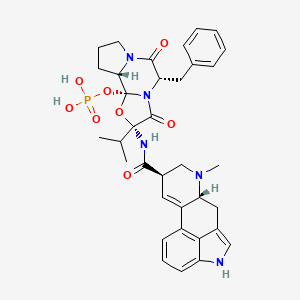

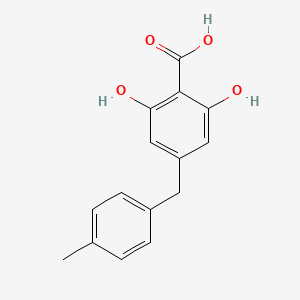
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
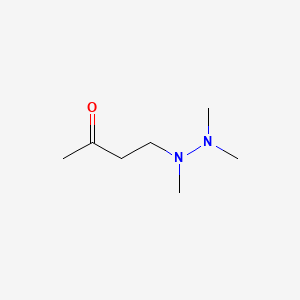
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

